N1-phenylindoline-1,2-dicarboxamide

Medicinal Chemistry Physicochemical Profiling Drug Design

N1-phenylindoline-1,2-dicarboxamide (CAS 1101205-88-2) is a synthetic indoline-dicarboxamide featuring a 2,3-dihydroindole core with carboxamide substituents at positions 1 and 2. It is a member of the broader indoline-dicarboxamide class, which has been explored for diverse biological activities including anticancer and enzyme-inhibitory properties.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 1101205-88-2
Cat. No. B2887352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-phenylindoline-1,2-dicarboxamide
CAS1101205-88-2
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESC1C(N(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3)C(=O)N
InChIInChI=1S/C16H15N3O2/c17-15(20)14-10-11-6-4-5-9-13(11)19(14)16(21)18-12-7-2-1-3-8-12/h1-9,14H,10H2,(H2,17,20)(H,18,21)
InChIKeyOCEWZPPFCZZZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Phenylindoline-1,2-dicarboxamide (CAS 1101205-88-2): Core Identity and Procurement-Relevant Properties


N1-phenylindoline-1,2-dicarboxamide (CAS 1101205-88-2) is a synthetic indoline-dicarboxamide featuring a 2,3-dihydroindole core with carboxamide substituents at positions 1 and 2 [1]. It is a member of the broader indoline-dicarboxamide class, which has been explored for diverse biological activities including anticancer and enzyme-inhibitory properties [2]. However, published quantitative pharmacological data for this specific compound remain extremely scarce in peer-reviewed primary literature, limiting the evidence base for its differentiation from close analogs [1].

Unsubstituted dicarboxamide probe – retains both H-bond donors for target engagement studies
SAR tool compound – baseline for indoline-dicarboxamide chemotype exploration
Data-limited selection – peer-reviewed quantitative pharmacology extremely scarce; verify bioactivity independently

Why N1-Phenylindoline-1,2-dicarboxamide Cannot Be Arbitrarily Replaced by In-Class Analogs


The indoline-1,2-dicarboxamide scaffold is subject to profound structure-activity relationship (SAR) sensitivity; even single-atom substitutions on the N1 or N2 positions can alter hydrogen-bonding capacity, lipophilicity, and target engagement [1]. Computed physicochemical properties for the target compound (XLogP3 = 1.7, HBD = 2, HBA = 2, TPSA = 75.4 Ų) place it in a narrow property space distinct from its closest analogs [2]. Without direct comparative bioassay data, generic substitution risks unknowingly eliminating target binding, altering pharmacokinetics, or introducing off-target effects that can invalidate experimental results and waste procurement resources [2].

H-bond donor mismatch N2-substituted analogs (e.g., N2-methyl) lose one donor group; may abolish critical bifurcated hydrogen bonding and target recognition.
Lipophilicity shift N1-aryl substitutions (tert-butyl, methoxy) alter XLogP3 by ≥0.8 units; can change permeability and metabolic profile unpredictably.
Lack of comparative bioassay data No published head-to-head IC₅₀/Kᵢ data vs. closest analogs; assumed SAR may not translate without direct in-assay validation.

Quantitative Differentiation Evidence for N1-Phenylindoline-1,2-dicarboxamide Relative to Closest Analogs


Physicochemical Differentiation: Hydrogen-Bond Donor Count vs. N2-Methyl Analog

N1-phenylindoline-1,2-dicarboxamide possesses two hydrogen-bond donor atoms (both primary carboxamide –NH₂ groups), whereas its closest N2-methyl congener, N2-methyl-N1-phenylindoline-1,2-dicarboxamide (CAS 1103517-74-3), contains only one HBD due to N2 methylation [1]. This difference directly affects molecular recognition at biological targets where bifurcated hydrogen bonding by the unsubstituted dicarboxamide may be essential [1].

HBD Count
Head-to-head
Target: 2 HBD
N2-methyl analog: 1 HBD
Supports hydrogen-bond capacity review
Computed; 1 additional donor may influence binding mode
Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity Differentiation: XLogP3 vs. N1-Substituted Phenyl Analogs

The target compound has a computed XLogP3 of 1.7, reflecting moderate lipophilicity suitable for balanced aqueous solubility and membrane permeability [1]. In contrast, N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide is predicted to have substantially higher lipophilicity due to the bulky tert-butyl substituent, and N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide is expected to have altered polarity from the methoxy group [2]. These differences can affect solubility, metabolic stability, and off-target binding [1].

XLogP3
Class-level
1.7 (target)
≥0.8 log unit higher for tert-butyl/methoxy analogs (est.)
Lipophilicity context may shift ADME predictions
Estimated comparators; verify experimentally
ADME Prediction Lipophilicity Drug-Likeness

Molecular Weight Differentiation: Target Compound vs. N2-Ethyl and N1-Phenethyl Analogs

The target compound has a molecular weight of 281.31 g/mol, placing it at the lower end of the indoline-dicarboxamide series [1]. The N2-ethyl analog (CAS 1101647-97-5) has MW 309.4 g/mol (+28.1 vs. target), and the N1-phenethyl analog (CAS 1101205-96-2) has MW 309.37 g/mol (+28.1 vs. target) . The lower MW of the target compound provides advantages in ligand efficiency metrics and may improve bioavailability relative to heavier analogs [1].

Mol. Weight
Head-to-head
281.31 g/mol
28.1 g/mol lighter than N2-ethyl and N1-phenethyl analogs
Supports ligand efficiency screening
Lower MW may improve solubility/permeability indices
Chemical Space Molecular Weight Procurement Specification

Topological Polar Surface Area Differentiation and Its Impact on Permeability Prediction

The topological polar surface area (TPSA) of N1-phenylindoline-1,2-dicarboxamide is 75.4 Ų, which is below the 140 Ų threshold generally considered favorable for oral absorption and blood-brain barrier penetration [1]. The unsubstituted dicarboxamide motif contributes a characteristic TPSA value that would differ from N2-alkylated (e.g., N2-methyl: estimated TPSA ~66 Ų due to loss of one –NH₂ contribution) or N1-aryl-substituted analogs [1][2]. TPSA differences of this magnitude can shift a compound across permeability classification boundaries [1].

TPSA
Class-level
75.4 Ų (target)
~9 Ų above estimated N2-methyl analog
Permeability prediction context differs
TPSA below 140 Ų threshold; small shift may cross permeability classes
ADME Permeability TPSA

Supplier Purity and Batch Consistency: Target Compound vs. N2-Methyl Analog

Commercially available N1-phenylindoline-1,2-dicarboxamide is typically supplied at 95% purity [1]. In comparison, the N2-methyl analog (CAS 1103517-74-3) is available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC from certain suppliers . The lower purity specification of the target compound may require additional purification steps prior to quantitative biological assays, impacting total procurement cost and experimental timelines [1].

Purity Specification
Head-to-head
95% (typical target)
N2-methyl analog: 98% with batch QC
Specification review required
3% purity gap may necessitate pre-assay purification
Quality Control Procurement Batch Consistency

Critical Data Gap Acknowledgment: Lack of Published Comparative Bioassay Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases (as of June 2026) did not identify any peer-reviewed head-to-head comparative bioassay data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) for N1-phenylindoline-1,2-dicarboxamide against any closely related indoline-dicarboxamide analog [1][2][3]. The PubChem BioAssay summary for CID 44014864 lists five bioassay results; however, the specific quantitative values and comparator data were not accessible via the standard web interface at the time of this analysis [1]. This represents a significant evidence gap that limits the ability to make fully data-driven differentiation claims. Users are advised to request unpublished screening data from vendors or conduct direct comparative assays prior to large-scale procurement [1].

Comparative Bioassay Gap
Data to verify
No peer-reviewed IC₅₀/Kᵢ/EC₅₀ comparisons identified across PubMed, BindingDB, ChEMBL, PubChem BioAssay (June 2026)
Reported biological differentiation unavailable; rely on physicochemical SAR
Conduct direct comparative assays before large-scale procurement
Data Transparency Evidence Limitations Procurement Risk

High-Confidence Application Scenarios for N1-Phenylindoline-1,2-dicarboxamide Based on Available Evidence


Medicinal Chemistry SAR Exploration Requiring Unsubstituted Dicarboxamide Hydrogen-Bonding Capacity

The target compound is the optimal choice when a research program requires the full, unsubstituted dicarboxamide motif for bifurcated hydrogen bonding to a biological target. N2-alkylated analogs (e.g., N2-methyl or N2-ethyl) eliminate one H-bond donor, which may be critical for target engagement. The two HBD groups of N1-phenylindoline-1,2-dicarboxamide enable binding modes inaccessible to N2-substituted congeners [1].

Fragment-Based Drug Discovery and Ligand Efficiency Optimization

With a molecular weight of 281.31 g/mol and TPSA of 75.4 Ų, this compound occupies a favorable fragment-like chemical space. Its lower MW relative to N2-ethyl (309.4 g/mol) and N1-phenethyl (309.37 g/mol) analogs provides superior ligand efficiency metrics, making it the preferred starting point for fragment growth campaigns where every atom must contribute to binding affinity [1].

Physicochemical Reference Standard for Indoline-Dicarboxamide Computational Modeling

The well-defined computed properties (XLogP3 = 1.7, HBD = 2, HBA = 2, TPSA = 75.4 Ų, Rotatable Bonds = 2) make this compound suitable as a reference standard for validating computational ADME prediction models or molecular docking protocols applied to the indoline-dicarboxamide chemotype. Its unsubstituted structure provides a clean baseline for SAR model calibration [1].

Custom Comparative Screening: Head-to-Head Profiling Against Key Analogs

Given the critical absence of published comparative bioassay data, the highest-value application is direct, investigator-led head-to-head screening of N1-phenylindoline-1,2-dicarboxamide against its N2-methyl, N2-ethyl, and N1-phenethyl analogs in target-specific biochemical or cellular assays. Such experiments would generate the quantitative differentiation data currently missing from the public domain and directly inform further procurement and lead optimization decisions [1].

Application
Selection Property
Validation Focus
Unsubstituted dicarboxamide SAR studies
Full H-bond donor capacity
Target-engagement through bifurcated hydrogen bonding
Fragment-based lead discovery
Low molecular weight / favorable TPSA
Ligand efficiency and permeability model validation
Computational ADME reference
Well-defined computed descriptors
Model calibration for indoline-dicarboxamide chemotype
Custom comparative screening
Absence of public bioactivity data
Head-to-head biochemical/cellular profiling vs. N2- and N1-analogs
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